molecular formula C10H14BrNO2 B13579777 1-(3-Bromo-4-methoxyphenyl)-2-(methylamino)ethan-1-ol

1-(3-Bromo-4-methoxyphenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13579777
M. Wt: 260.13 g/mol
InChI Key: HNWJXTBEHAMZJM-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a methylamino group attached to a phenyl ring

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 3-bromo-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-bromo-4-methoxybenzaldehyde is first converted to an imine by reacting with methylamine. This imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Hydroxylation: The resulting amine is then subjected to hydroxylation to introduce the hydroxyl group at the ethan-1-ol position. This can be achieved using reagents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products:

    Oxidation: 1-(3-Bromo-4-methoxyphenyl)-2-(methylamino)ethanone.

    Reduction: 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol.

    Substitution: 1-(3-Methoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-ol.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block in the development of novel materials with specific electronic properties.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological pathways.
  • May serve as a precursor in the synthesis of pharmaceutical compounds with analgesic or anti-inflammatory properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential applications in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-(3-Bromo-4-methoxyphenyl)-2-(methylamino)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets, thereby affecting its pharmacological profile.

Comparison with Similar Compounds

    1-(3-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness:

  • The presence of the bromine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to its chlorine or hydroxy analogs.
  • The methoxy group can influence the compound’s solubility and electronic properties, making it distinct from its hydroxy counterpart.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C10H14BrNO2/c1-12-6-9(13)7-3-4-10(14-2)8(11)5-7/h3-5,9,12-13H,6H2,1-2H3

InChI Key

HNWJXTBEHAMZJM-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C=C1)OC)Br)O

Origin of Product

United States

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